10,16-Dihydroxyhexadecanoic acid

Übersicht

Beschreibung

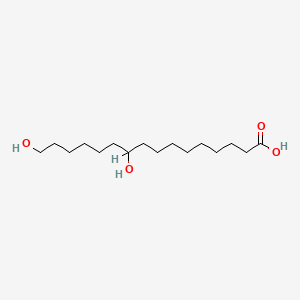

10,16-Dihydroxyhexadecanoic acid is a hydroxy fatty acid . It is a component of cutin found in trees . The molecular formula is C16H32O4 . The average mass is 288.423 Da and the monoisotopic mass is 288.230072 Da .

Synthesis Analysis

The main monomer of tomato cuticle, 10,16-dihydroxyhexadecanoic acid, was isolated and used to efficiently synthesize two different monomers (16-hydroxy-10-oxo-hexadecanoic and 7-oxohexa-decanedioic acids) in addition to a dimer and linear and branched trimers . The first asymmetric syntheses of the cutin monomers ®- and (S)-10,16-dihydroxyhexadecanoic acid (10,16-DHPA) and confirmation of (S) (+)-absolute configuration for 10,16-DHPA derived from tomato are reported .

Molecular Structure Analysis

The molecular structure of 10,16-Dihydroxyhexadecanoic acid can be found in various databases such as ChemSpider . The structure shows that it is a long-chain fatty acid with two hydroxyl groups attached.

Chemical Reactions Analysis

The main monomer of tomato cuticle, 10,16-dihydroxyhexadecanoic acid, was used to efficiently synthesize two different monomers (16-hydroxy-10-oxo-hexadecanoic and 7-oxohexa-decanedioic acids) in addition to a dimer and linear and branched trimers . The individual DHPA stereoisomers display differences in their ability to activate the fungal pathogen Colletotrichum trifolii .

Physical And Chemical Properties Analysis

The physical and chemical properties of 10,16-Dihydroxyhexadecanoic acid can be found in databases like ChemSpider . It has a molecular formula of C16H32O4, an average mass of 288.423 Da, and a monoisotopic mass of 288.230072 Da .

Wissenschaftliche Forschungsanwendungen

Plant Biology and Biosynthesis : It has been found in plant cutins and suberins, playing a role in the biosynthesis of these substances. Its presence in different isomers and implications for the biosynthesis of cutin and suberin are noted (Holloway & Deas, 1971).

Polyester Synthesis : This compound has been used to synthesize various monomers, dimers, and trimers, which could be utilized in the creation of bio-polyesters and other chemicals due to their non-toxicity and physical properties (Arrieta-Báez et al., 2011). Additionally, it's been oxidized to produce diacidic polyesters from tomato residual wastes, highlighting its potential in sustainable polymer production (Arrieta-Baez et al., 2019).

Polymerization Research : The polymerization of 10,16-dihydroxyhexadecanoic acid using various catalysts has been studied, demonstrating the formation of polyesters with different physicochemical properties (Gómez-Patiño et al., 2015).

Stereochemistry and Biological Activity : Its asymmetric syntheses and stereochemical properties have been explored, revealing differences in the activation of a fungal pathogen, Colletotrichum trifolii, by different stereoisomers of this compound (Ahmed et al., 2003).

Oligomerization Studies : Research has been conducted on the oligomerization reactions of 10,16-dihydroxyhexadecanoic acid and its derivatives, catalyzed by various lipases. This has implications for the formation of linear polyesters and their potential applications (Gómez-Patiño et al., 2013).

Analytical Studies in Paleobotany : It has been identified in ancient sediments, contributing to our understanding of plant biochemistry in historical contexts (Eglinton et al., 1968).

Environmental Applications : The compound has been explored for its potential in distinguishing vascular plant sources in natural environments, as it is a significant component of cutin-derived reaction products (Goni & Hedges, 1990).

Cutin Degradation and Polymer Analysis : Studies on the degradation of lime fruit cutin have identified oligomers based on 10,16-dihydroxyhexadecanoic acid, providing insights into the structure and composition of this biopolymer (Tian et al., 2008).

Green Chemistry Applications : It has been extracted from tomato waste, with potential applications in the production of bio-lacquers and bio-resins, demonstrating a sustainable approach to utilizing agricultural by-products (Cifarelli et al., 2019).

Biosynthesis Research : The enzymatic conversion of ω-hydroxy fatty acids to dicarboxylic acids has been studied using cell-free extracts, with 10,16-dihydroxyhexadecanoic acid serving as a key compound in understanding the biosynthesis of cutin and suberin (Kolattukudy et al., 1975).

Zukünftige Richtungen

The main monomer of tomato cuticle, 10,16-Dihydroxyhexadecanoic acid, was used to efficiently synthesize two different monomers, a dimer, and linear and branched trimers . These compounds could be used as starting materials for the synthesis of a wide range of chemicals and bio-polyesters, particularly the latter due to their physical properties, non-toxicity, and relative abundance among raw materials . This indicates a promising future direction in the field of biodegradable and renewable resources .

Eigenschaften

IUPAC Name |

10,16-dihydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZBXAQGWLMYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CCCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954121 | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

10,16-Dihydroxyhexadecanoic acid | |

CAS RN |

3233-90-7, 69232-67-3 | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 75 °C | |

| Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

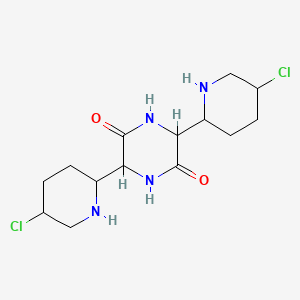

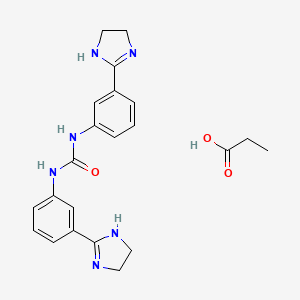

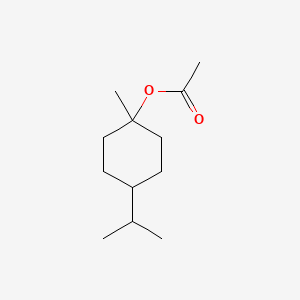

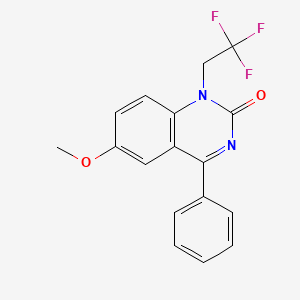

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9-Chloro-5,6-dihydro-11H-pyrrolo[2,1-b][3]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B1199362.png)

![[(2R,3S,4S,5R,6R)-2-[(2S,3S,4S,5S,6S)-2-[3-[[5-[[1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1199364.png)